2-Azido-3-ethoxypropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-azido-3-ethoxypropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O3/c1-2-11-3-4(5(9)10)7-8-6/h4H,2-3H2,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNONIIIBKMYIAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC(C(=O)O)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Azido-3-ethoxypropanoic acid chemical properties and structure

An In-Depth Technical Guide to 2-Azido-3-ethoxypropanoic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Azido-3-ethoxypropanoic acid, a heterobifunctional molecule of significant interest in chemical biology, drug discovery, and materials science. We will explore its core chemical properties, provide a detailed synthetic protocol with mechanistic insights, and discuss its versatile applications.

Introduction and Significance

2-Azido-3-ethoxypropanoic acid is a specialized chemical building block featuring two distinct and orthogonally reactive functional groups: an azide (-N₃) and a carboxylic acid (-COOH). This dual functionality is the cornerstone of its utility. The carboxylic acid allows for straightforward conjugation to primary amines, such as the lysine residues in proteins, via standard amide bond formation. The azide group is a key player in bioorthogonal chemistry, most notably in the Nobel Prize-winning "click chemistry" reactions, allowing for highly specific and efficient ligation to alkyne- or cyclooctyne-modified molecules.[1]

The ethoxy moiety at the 3-position provides a short, flexible, and hydrophilic spacer, which can be critical in maintaining the solubility and biological activity of the resulting conjugates. This combination of features makes 2-Azido-3-ethoxypropanoic acid an invaluable tool for researchers creating complex molecular architectures, such as antibody-drug conjugates (ADCs), PEGylated proteins, and functionalized surfaces.

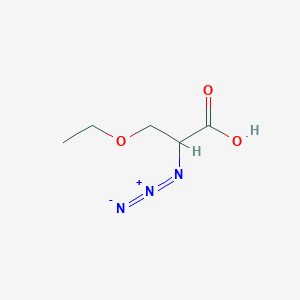

Chemical Structure and Physicochemical Properties

The structure of 2-Azido-3-ethoxypropanoic acid is defined by a propanoic acid backbone functionalized at the alpha (C2) position with an azide group and at the beta (C3) position with an ethoxy group.

Visualizing the Structure

Caption: Chemical structure of 2-Azido-3-ethoxypropanoic acid.

Physicochemical and Spectroscopic Data

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on analogous structures. The following table summarizes these expected characteristics.

| Property | Value / Expected Characteristics | Rationale & Notes |

| Molecular Formula | C₅H₉N₃O₃ | Derived from the chemical structure. |

| Molecular Weight | 159.14 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for small, functionalized organic acids. |

| Solubility | Soluble in water, methanol, ethanol, DMSO, DMF. | The carboxylic acid and ether functionalities impart polarity. |

| ¹H NMR | δ ~1.2 (t, 3H, -CH₃), ~3.5-3.7 (m, 4H, -OCH₂CH₃ & -OCH₂-), ~4.0-4.2 (t, 1H, α-CH), >10 (br s, 1H, -COOH) | Chemical shifts are estimated. The acidic proton may exchange or be very broad. |

| ¹³C NMR | δ ~15 (-CH₃), ~60-70 (-OCH₂-), ~70-75 (α-CH), ~170-175 (-COOH) | Carbonyl carbon is significantly downfield. |

| IR Spectroscopy | ~2100 cm⁻¹ (strong, sharp, N₃ stretch), ~1710 cm⁻¹ (strong, C=O stretch), ~2500-3300 cm⁻¹ (broad, O-H stretch) | The azide stretch is a highly diagnostic and intense peak.[2][3] |

| Mass Spectrometry | [M-H]⁻ = 158.06, [M-N₂-H]⁻ = 130.07 | Loss of N₂ is a characteristic fragmentation for azides. |

Synthesis and Purification Protocol

The synthesis of 2-Azido-3-ethoxypropanoic acid can be efficiently achieved from its corresponding amino acid precursor, 2-Amino-3-ethoxypropanoic acid, via a diazotization-azidation reaction. This method is reliable for converting α-amino acids to α-azido acids with retention of stereochemistry if a chiral starting material is used.

Synthetic Workflow Diagram

Caption: Synthetic workflow for 2-Azido-3-ethoxypropanoic acid.

Step-by-Step Experimental Protocol

Materials:

-

2-Amino-3-ethoxypropanoic acid (1.0 eq)

-

Sulfuric acid (H₂SO₄), concentrated (2.0 eq)

-

Sodium nitrite (NaNO₂), (1.5 eq)

-

Sodium azide (NaN₃), (2.0 eq)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ice bath

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-3-ethoxypropanoic acid in a solution of sulfuric acid in deionized water. Cool the flask to 0 °C using an ice bath.

-

Causality: The acidic environment is required to form nitrous acid (HNO₂) in situ from sodium nitrite. The low temperature is critical to prevent the decomposition of the unstable diazonium intermediate and to control the exothermic reaction.

-

-

Diazotization: While maintaining the temperature between 0-5 °C, add a solution of sodium nitrite in water dropwise to the stirred reaction mixture over 30 minutes. Stir for an additional 30 minutes at 0 °C after the addition is complete.

-

Causality: The amine group nucleophilically attacks the nitrous acid, which, after a series of proton transfers and water elimination, forms a diazonium salt (-N₂⁺). This group is an excellent leaving group.

-

-

Azidation: To the same flask, add a solution of sodium azide in water dropwise, again keeping the temperature at 0-5 °C. Vigorous nitrogen gas evolution will be observed. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

-

Causality: The azide anion (N₃⁻) acts as a nucleophile, displacing the dinitrogen gas (N₂) from the diazonium intermediate. The release of N₂ gas drives the reaction to completion.

-

Safety Note: Sodium azide is highly toxic. Handle with appropriate personal protective equipment (PPE). Do not acidify azide waste streams, as this can generate highly explosive and toxic hydrazoic acid (HN₃).

-

-

Workup and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Causality: The organic product is more soluble in ethyl acetate, allowing for its separation from the inorganic salts and aqueous reagents.

-

-

Purification: Combine the organic extracts and wash them once with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Causality: The brine wash and drying agent ensure the complete removal of water, which can interfere with subsequent reactions or characterization.

-

-

Final Purification (Optional): If necessary, purify the crude product further using silica gel column chromatography with a hexane/ethyl acetate gradient to obtain the pure 2-Azido-3-ethoxypropanoic acid.

Reactivity and Key Transformations

The utility of this molecule stems from the orthogonal reactivity of its two primary functional groups.

Key Reactions Diagram

Caption: Key orthogonal reactions of 2-Azido-3-ethoxypropanoic acid.

-

Carboxylic Acid Chemistry (Amide Coupling): The carboxylic acid can be activated by coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an active NHS-ester. This intermediate readily reacts with primary amines (e.g., on a biomolecule) to form a stable amide bond. This is a cornerstone of bioconjugation.

-

Azide Chemistry (Click Reactions): The azide group is prized for its bioorthogonality, meaning it does not react with most functional groups found in biological systems. Its primary transformations include:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient and specific reaction with terminal alkynes to form a stable 1,4-disubstituted triazole ring.[1]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free version that reacts with strained cyclooctynes, which is advantageous for live-cell labeling where copper toxicity is a concern.

-

-

Azide Reduction (Staudinger Ligation): The azide can be selectively reduced to a primary amine using phosphines like triphenylphosphine (PPh₃) in the presence of water. This provides a pathway to convert the molecule back to its amino acid form or to participate in further ligation chemistry.

Applications in Drug Development and Research

The unique structure of 2-Azido-3-ethoxypropanoic acid makes it a powerful tool for advancing pharmaceutical and biological research.

-

Prodrug Development: The carboxylic acid can be masked as an ester to improve a drug's pharmacokinetic profile, with the ester being cleaved in vivo to release the active acid. The propanoic acid moiety itself is a common scaffold in many successful drugs, such as non-steroidal anti-inflammatory drugs (NSAIDs).[4]

-

Linker Technology in ADCs: In antibody-drug conjugates, this molecule can act as a heterobifunctional linker. The carboxylic acid attaches to the antibody, and the azide allows for the precise "clicking" on of a cytotoxic payload that has been modified with an alkyne.

-

Biomolecule Labeling: Researchers can label proteins, peptides, or nucleic acids for imaging or pull-down experiments. For example, a protein can be tagged via its lysine residues using the acid functionality, introducing an azide handle for subsequent fluorescent probe attachment via click chemistry.

Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount when handling this compound.

-

General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[5][6] Avoid contact with skin and eyes.[7]

-

Azide-Specific Hazards: Organic azides are potentially energetic compounds. While small-molecule azides like this are generally stable, they can decompose, sometimes explosively, upon heating, shock, or friction. Avoid heating the neat compound. Always work behind a safety shield when performing reactions on a larger scale.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from heat, sparks, and open flames.[6][8]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Never mix azide-containing waste with strong acids.

Conclusion

2-Azido-3-ethoxypropanoic acid is a sophisticated and versatile chemical tool. Its defining feature—the orthogonal reactivity of its carboxylic acid and azide groups—provides a reliable platform for precise molecular construction. From developing next-generation targeted therapeutics to labeling complex biological systems, its applications are vast and continue to expand. The synthetic accessibility and predictable reactivity of this molecule ensure its continued role as a valuable asset for researchers at the interface of chemistry, biology, and medicine.

References

- AK Scientific, Inc. 3-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]propanoic acid Safety Data Sheet.

- Fisher Scientific. SAFETY DATA SHEET.

- TCI Chemicals. SAFETY DATA SHEET.

- Thermo Fisher Scientific. SAFETY DATA SHEET.

- Naik, A. (1990). Azidoprofen as a soft anti-flammatory agent for the topical treatment of Psoriasis. PHD thesis, Aston University.

- Vaia. The IR, NMR, and mass spectra are provided for an organic compound.

- RSC Publishing. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews.

- Tokyo Chemical Industry Co., Ltd. 3-Azidopropanoic Acid.

- ChemicalBook. 3-azidopropanoic acid.

- Patsnap Eureka. Propionic Acid's Influence on Pharmaceutical Advancements.

Sources

- 1. 3-azidopropanoic acid | 18523-47-2 [chemicalbook.com]

- 2. Aston Publications Explorer [publications.aston.ac.uk]

- 3. vaia.com [vaia.com]

- 4. Propionic Acid's Influence on Pharmaceutical Advancements [eureka.patsnap.com]

- 5. aksci.com [aksci.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Azido-3-ethoxypropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Entity

Molecular Structure and Core Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its fundamental molecular and physical properties. While direct experimental data for 2-Azido-3-ethoxypropanoic acid is sparse, we can deduce core properties with a high degree of confidence through calculation and comparison with its ethyl ester derivative.

Structural and Molecular Data

-

Molecular Formula: C₅H₉N₃O₃

-

Molecular Weight: 159.14 g/mol

-

CAS Number: Not assigned. The ethyl ester, 3-ethoxy-2-azido-propionic acid ethyl ester, has the CAS number 119254-74-9.[1]

The structure consists of a propanoic acid backbone, substituted at the alpha-position (C2) with an azido group (-N₃) and at the beta-position (C3) with an ethoxy group (-OCH₂CH₃). The presence of the chiral center at C2 indicates that this molecule can exist as a racemic mixture of enantiomers.

Predicted Physical Properties

The following table summarizes the predicted physical properties of 2-Azido-3-ethoxypropanoic acid. These values are extrapolated from its ethyl ester and similar non-azido propanoic acid derivatives. It is critical to note that the presence of the polar carboxylic acid and the energetic azido group will significantly influence these properties compared to the ester.

| Property | Predicted Value/Range | Rationale and Key Considerations |

| Appearance | Colorless to pale yellow oil | Organic azides are often oils or low-melting solids. The related compound, 3-ethoxypropionic acid, is a liquid. |

| Boiling Point | > 200 °C (with decomposition) | The carboxylic acid group will significantly increase the boiling point compared to its ethyl ester due to hydrogen bonding. Organic azides can decompose violently upon heating; therefore, distillation should be avoided or performed with extreme caution under high vacuum. |

| Melting Point | Not applicable (expected to be a liquid at STP) | Based on the properties of similar short-chain substituted propanoic acids. |

| Density | ~1.1 - 1.3 g/cm³ | Inferred from related azido compounds and the addition of the dense azido group to the ethoxypropanoic acid backbone.[2] |

| Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF, ethyl acetate). Moderately soluble in water. | The carboxylic acid and ethoxy groups will confer polarity and hydrogen bonding capability, enhancing water solubility compared to the ethyl ester. |

| pKa | ~3.5 - 4.5 | The electron-withdrawing effect of the adjacent azido group is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to propanoic acid (pKa ~4.87). |

Spectroscopic and Analytical Characterization

The definitive identification and purity assessment of 2-Azido-3-ethoxypropanoic acid relies on a combination of spectroscopic and chromatographic techniques. The azido group possesses a unique and strong spectroscopic signature, particularly in infrared spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is the most direct method for confirming the presence of the azide functional group.

-

Key Signature Peak: A strong, sharp absorption band between 2100 and 2150 cm⁻¹ is characteristic of the asymmetric stretch (ν_as) of the N₃ group.[3] This peak is often very intense and occurs in a region of the spectrum that is typically free from other interfering absorptions.

-

Other Expected Peaks:

-

~1710-1730 cm⁻¹: Strong C=O stretch from the carboxylic acid.

-

~2500-3300 cm⁻¹: Broad O-H stretch from the carboxylic acid, often overlapping with C-H stretches.

-

~1100-1150 cm⁻¹: C-O stretch from the ethoxy group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for elucidating the complete molecular structure and confirming the position of the substituents.

-

¹H NMR:

-

The proton on the α-carbon (adjacent to the azido and carboxyl groups) is expected to have a chemical shift in the range of 3.5 - 4.5 ppm .[3]

-

The methylene and methyl protons of the ethoxy group will appear as a quartet and a triplet, respectively.

-

The protons on the β-carbon will also be shifted downfield due to the adjacent oxygen.

-

-

¹³C NMR:

-

The carbon atom bonded to the azide group (α-carbon) will exhibit a characteristic shift in the range of 50 - 65 ppm .[3]

-

The carbonyl carbon of the carboxylic acid will be observed further downfield, typically >170 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Key Fragmentation Pathway: A characteristic feature of organic azides in mass spectrometry is the neutral loss of a nitrogen molecule (N₂), resulting in a fragment with a mass 28 Da less than the parent ion.[3] This M-28 peak is a strong indicator of an azide-containing compound.

-

Analytical Techniques: Due to the potential thermal instability of the compound, soft ionization techniques are preferred. Advanced methods like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective for both detection and quantification, especially at low levels.[4][5]

Workflow for Analytical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of 2-Azido-3-ethoxypropanoic acid.

Caption: Workflow for the synthesis, purification, and characterization of 2-Azido-3-ethoxypropanoic acid.

Safety, Handling, and Storage

Organic azides are energetic compounds and must be handled with appropriate caution. The presence of the azido group renders the molecule potentially explosive, especially when heated or subjected to shock.

Hazard Identification

-

Primary Hazard: Potentially explosive. Organic azides can decompose rapidly and exothermically, releasing nitrogen gas. The risk increases with the proportion of nitrogen in the molecule and in the presence of heavy metals.

-

Toxicity: May be harmful if swallowed or inhaled. The azide anion is known to be toxic.[6]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any vapors.[7]

-

Avoid Heat and Shock: Do not heat the compound unless absolutely necessary and behind a blast shield. Avoid grinding, shock, or friction.[9]

-

Scale: Work with the smallest practical quantities.

-

Contamination: Avoid contact with heavy metals, strong acids, and strong reducing agents, as these can lead to the formation of highly explosive heavy metal azides or the rapid decomposition of the compound.

Storage

-

Store in a cool, dark, and well-ventilated place.[9]

-

Keep the container tightly closed.

-

Store away from incompatible materials, particularly acids and oxidizing agents.

Experimental Protocols: Foundational Analytical Methods

The following protocols are provided as a guide for researchers to perform essential analytical verification of 2-Azido-3-ethoxypropanoic acid.

Protocol: Confirmation of the Azide Group by FT-IR

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. Alternatively, if the sample is a solid, prepare a KBr pellet.

-

Background Scan: Obtain a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Sample Scan: Place the prepared sample in the spectrometer and acquire the infrared spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Analysis: Process the spectrum to identify the characteristic strong, sharp peak of the asymmetric azide stretch between 2100-2150 cm⁻¹.

Protocol: Purity Assessment by HPLC-UV

-

System Preparation: Use a reverse-phase C18 column. The mobile phase will likely be a gradient of water and acetonitrile (or methanol) with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to ensure the carboxylic acid is protonated.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in the mobile phase or a compatible solvent.

-

Injection and Separation: Inject a small volume (e.g., 5-10 µL) of the sample onto the column and run the gradient method.

-

Detection: Monitor the elution profile using a UV detector. The carboxylic acid and azide groups do not have strong chromophores at higher wavelengths, so detection at a lower wavelength (e.g., 210-220 nm) is recommended.

-

Purity Calculation: The purity of the sample can be estimated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks.

Conclusion

2-Azido-3-ethoxypropanoic acid presents as a molecule of interest for synthetic and medicinal chemistry. While direct experimental data on its physical properties are yet to be widely published, this guide provides a comprehensive overview based on sound chemical principles and data from analogous structures. The key takeaways for any researcher are the definitive analytical signatures of the azido group (a strong IR peak ~2100 cm⁻¹ and a neutral loss of 28 Da in MS) and the critical importance of adhering to stringent safety protocols due to the energetic nature of organic azides. This document should serve as a valuable starting point for further investigation and application of this versatile chemical building block.

References

- Amazon AWS. (2023, May 31). Review Article Azido impurities in drug substances and drug products.

- ResearchGate. (2023, May 30). An Overview and Discussion of Azido Impurities and their Risk Assessments in Drug Substances and Drug Products.

- AK Scientific, Inc. 3-[2-[2-(2-Azidoethoxy)

- Thermo Fisher Scientific. AN 172: Determination of Azide in Aqueous Samples by Ion Chromatography with Suppressed Conductivity Detection.

- BenchChem.

- Fisher Scientific.

- HELIX Chromatography. (2018, November 7). HPLC Methods for analysis of Azide Ion.

- TCI Chemicals. (2025, September 29).

- Sigma-Aldrich. (2025, October 15).

- Thermo Fisher Scientific. (2025, September 12).

- Fisher Scientific.

- PubChem. 2-(2-(2-Azidoethoxy)ethoxy)ethanol.

- Ong, Y. J., et al. (2022). Synthesis and characterization of a novel azido fluoroalkyl oligoether energetic plasticizer.

- ResearchGate. (2019, November 5).

- Mol-Instincts. 3-ethoxy-2-azido-propionic acid ethyl ester.

- PubChem. 3-Ethoxypropionic acid.

- MDPI. (2026, March 3). Synthesis and Evaluation of Cytotoxic Activity of 2-Aryl-2-(3-Indolyl)

- CymitQuimica.

- Chemistry Stack Exchange. (2020, July 19). How do I prepare 2-(3-azido-3-oxopropoxy)

- Dhote, P., et al. Synthesis, characterization, and crystal structure of 2-(2-azidophenyl)-3-oxo-3H-indole 1-oxide.

- Chemical-Suppliers. 2-Propenoic acid, 3-ethoxy-, ethyl ester.

- ResearchGate. (2017, July 12). 2-(Ethoxycarbonothioylthio)propanoic acid.

- ResearchGate. (2017, November 30). Synthesis and Characterization of N-(2-azidoethyl) Alkylnitramines.

- NIST. Propanoic acid, 3-ethoxy-, ethyl ester.

- Tokyo Chemical Industry Co., Ltd. 3-Azidopropanoic Acid.

- PubChem. 2-Ethoxypropanoic acid.

- Carl ROTH.

- Sigma-Aldrich. 3-ETHOXYPROPIONIC ACID.

Sources

- 1. 3-ethoxy-2-azido-propionic acid ethyl ester - CAS号 119254-74-9 - 摩熵化学 [molaid.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 5. researchgate.net [researchgate.net]

- 6. lcms.cz [lcms.cz]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

Comprehensive NMR Characterization of 2-Azido-3-ethoxypropanoic Acid: A Technical Guide for Click Chemistry Precursors

Executive Summary

2-Azido-3-ethoxypropanoic acid (CAS: 116847-36-0) is a highly versatile α -azido acid utilized extensively in modern synthetic chemistry. It is a critical building block in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and solid-phase peptide synthesis (SPPS)[1][2]. By serving as a masked amino acid equivalent, it allows researchers to introduce structural diversity into peptide chains without the risk of premature side reactions[2]. Accurate structural verification of this precursor via Nuclear Magnetic Resonance (NMR) spectroscopy is a mandatory quality control step in drug development workflows[3]. This whitepaper provides an in-depth analysis of the molecule's magnetic environment, predictive NMR shifts, and a standardized protocol for spectral acquisition.

Molecular Architecture & Structural Causality

The structural framework of 2-azido-3-ethoxypropanoic acid consists of a propanoic acid backbone, an azide group at the α -position (C2), and an ethoxy ether linkage at the β -position (C3). This specific architecture creates a highly deshielded magnetic environment governed by three primary factors:

-

The Azido Group (-N 3 ): Acts as a potent electron-withdrawing group (EWG) via inductive effects, significantly deshielding the C2 proton and carbon[4].

-

The Carboxylic Acid (-COOH): Contributes to anisotropic deshielding and provides a distinct broad singlet in the far downfield region of the 1 H spectrum.

-

The Chiral Center (C2): The attachment of four different groups at C2 makes it a stereocenter. This is the most critical feature for interpreting the 1 H NMR spectrum, as it breaks the local symmetry and renders the adjacent C3 methylene protons diastereotopic.

Logical relationship of inductive effects governing chemical shifts.

H NMR Predictive Analysis & Causality

In a standard non-polar solvent like CDCl 3 , the 1 H NMR spectrum of 2-azido-3-ethoxypropanoic acid exhibits distinct splitting patterns driven by scalar coupling and stereochemistry.

-

Carboxylic Acid Proton (-COOH): Appears as a broad singlet at δ 10.0 - 11.5 ppm. The broadening is caused by rapid chemical exchange and intermolecular hydrogen bonding.

-

The α -Proton (C2-H): Positioned between a carboxylic acid and an azide group, this proton is heavily deshielded, resonating at δ 4.05 - 4.15 ppm[4]. It couples with the adjacent C3 protons, typically appearing as a doublet of doublets (dd) depending on the exact vicinal coupling constants ( 3J≈4−7 Hz).

-

The Diastereotopic β -Protons (C3-H 2 ): Because C2 is chiral, the two protons on C3 are magnetically inequivalent. They cannot be interchanged by any symmetry operation. Consequently, they couple to each other (geminal coupling, 2J≈10.5 Hz) and to the C2 proton (vicinal coupling), resulting in two distinct signals at approximately δ 3.75 ppm and δ 3.85 ppm, each appearing as a doublet of doublets (dd).

-

The Ethoxy Group (-O-CH 2 -CH 3 ): The methylene protons of the ethoxy group appear as a quartet at δ 3.55 ppm ( 3J=7.0 Hz), while the terminal methyl group appears as a triplet at δ 1.20 ppm ( 3J=7.0 Hz)[4].

C NMR Predictive Analysis & Causality

The 13 C NMR spectrum is dictated by the inductive electron withdrawal from the oxygen and nitrogen atoms.

-

C1 (Carboxyl Carbon): Resonates at δ 173.5 ppm due to the highly deshielded sp 2 environment.

-

C2 ( α -Carbon): The azide group pulls electron density away, shifting this sp 3 carbon to δ 62.0 ppm[4].

-

C3 ( β -Carbon) & C4 (Ethoxy Methylene): Both are attached to the ethereal oxygen. C3 is slightly more deshielded ( δ 70.5 ppm) than C4 ( δ 66.8 ppm) due to the closer proximity of the C2 azide group.

-

C5 (Ethoxy Methyl): Appears in the standard aliphatic region at δ 15.0 ppm[4].

Data Presentation

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |

| C1-OH | 10.0 - 11.5 | br s | 1H | - | Carboxylic acid proton |

| C2-H | 4.05 - 4.15 | dd | 1H | ~4.0, ~7.0 | α -proton (adjacent to N 3 ) |

| C3-H a | 3.85 | dd | 1H | ~10.5, ~4.0 | Diastereotopic β -proton |

| C3-H b | 3.75 | dd | 1H | ~10.5, ~7.0 | Diastereotopic β -proton |

| C4-H 2 | 3.55 | q | 2H | 7.0 | Ethoxy methylene |

| C5-H 3 | 1.20 | t | 3H | 7.0 | Ethoxy methyl |

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Type | Assignment |

| C1 | 173.5 | C=O | Carboxylic acid carbon |

| C3 | 70.5 | CH 2 | β -carbon (adjacent to O) |

| C4 | 66.8 | CH 2 | Ethoxy methylene carbon |

| C2 | 62.0 | CH | α -carbon (adjacent to N 3 ) |

| C5 | 15.0 | CH 3 | Ethoxy methyl carbon |

Standardized Experimental Protocol for NMR Acquisition

To ensure a self-validating system and prevent spectral artifacts, the following step-by-step methodology must be strictly adhered to:

-

Sample Preparation: Dissolve 15-20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Note: If hydrogen-bonded dimerization broadens the COOH peak excessively, DMSO- d6 may be utilized as an alternative solvent.

-

Instrument Tuning: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated tuning and matching (ATM) for both 1 H and 13 C nuclei to maximize probe sensitivity.

-

Shimming: Perform gradient shimming (e.g., topshim) to ensure a homogeneous magnetic field. The system is validated when the lock level is > 80% and the TMS linewidth at half-height is < 1.0 Hz.

-

Acquisition Parameters ( 1 H): Use a standard 30-degree pulse sequence (zg30). Set the relaxation delay (D1) to ≥5×T1 (typically 5-10 seconds for rigorous quantitative integration, though 2.0 seconds is standard for routine qualitative structural verification). Acquire 16-32 scans.

-

Acquisition Parameters ( 13 C): Use a proton-decoupled pulse sequence (zgpg30). Set D1 to 2.0 seconds and acquire 512-1024 scans to achieve an adequate signal-to-noise ratio for the quaternary carboxyl carbon.

Step-by-step experimental workflow for standardized NMR acquisition.

References

-

Organic Syntheses. "Propanoic acid, 2-azido-, ethyl ester, (R)". Organic Syntheses Procedure. Available at:[Link][4]

-

ResearchGate. " α -Azido acids for direct use in solid-phase peptide synthesis". ResearchGate Publications. Available at: [Link][2]

-

ACS Measurement Science Au. "Real-Time Reaction Monitoring of Azide–Alkyne Cycloadditions Using Benchtop NMR-Based Signal Amplification by Reversible Exchange (SABRE)". ACS Publications. Available at:[Link][3]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 2-Azido-3-ethoxypropanoic Acid

Abstract

This guide provides a comprehensive technical framework for the structural elucidation of 2-Azido-3-ethoxypropanoic acid using advanced mass spectrometry techniques. As a novel bifunctional molecule, likely utilized in bioconjugation or as a synthetic building block, its unambiguous characterization is paramount. We detail a multi-faceted approach commencing with high-resolution mass spectrometry (HRMS) for elemental composition confirmation, followed by tandem mass spectrometry (MS/MS) to probe its structure through collision-induced dissociation (CID). This document outlines optimized protocols, the chemical rationale behind methodological choices, and predictive fragmentation pathways, offering researchers, scientists, and drug development professionals a robust workflow for analyzing this and structurally related compounds.

Introduction: The Analytical Imperative

2-Azido-3-ethoxypropanoic acid is a small polar molecule featuring three key functional groups: a carboxylic acid, an azide, and an ethoxy moiety. This unique combination makes it a potentially valuable reagent in fields like chemical biology and pharmaceutical development, where the azide can serve as a "handle" for click chemistry reactions. Mass spectrometry is an indispensable tool for confirming the identity and purity of such molecules, offering unparalleled sensitivity and structural insight from minimal sample amounts.[1][2]

This guide moves beyond a simple reporting of data, focusing instead on the strategic decision-making process an analytical scientist employs to develop a reliable characterization method from first principles. We will establish a self-validating workflow where each step confirms the last, from initial formula verification to detailed structural fragmentation analysis.

Foundational Analysis: Ionization Strategy and HRMS

The molecular structure of 2-Azido-3-ethoxypropanoic acid (C₅H₉N₃O₃) dictates the optimal analytical approach. Its polarity and the presence of a readily ionizable carboxylic acid group make Electrospray Ionization (ESI) the superior choice over other methods like MALDI for small molecule analysis.[3][4] ESI is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the intact molecular ion.[4][5]

2.1. Rationale for Ionization Mode Selection

The carboxylic acid group is the most influential feature for ionization. In solution, it will readily lose a proton to form a carboxylate anion. Therefore, Negative Ion Mode ESI is the logical choice to maximize sensitivity and generate a strong signal for the deprotonated molecule, [M-H]⁻. While positive ion mode could yield a protonated molecule, [M+H]⁺, or adducts like [M+Na]⁺, the intrinsic acidity of the analyte makes negative mode the more direct and efficient pathway.[6]

2.2. High-Resolution Mass Spectrometry (HRMS) for Elemental Formula Confirmation

Before probing the structure, it is critical to confirm the elemental composition. High-resolution mass spectrometers, such as Orbitrap or Time-of-Flight (TOF) instruments, provide mass accuracy to within a few parts-per-million (ppm), enabling the confident assignment of a molecular formula.[1][2][7]

Table 1: Predicted HRMS Data for C₅H₉N₃O₃

| Ion Species | Theoretical Exact Mass (m/z) |

| [M-H]⁻ | 158.0571 |

| [M+H]⁺ | 160.0717 |

| [M+Na]⁺ | 182.0536 |

Calculations based on monoisotopic masses: C=12.00000, H=1.00783, N=14.00307, O=15.99491, Na=22.98977.

Experimental Protocols

3.1. Protocol 1: Sample Preparation for Direct Infusion

-

Stock Solution Preparation: Accurately weigh ~1 mg of 2-Azido-3-ethoxypropanoic acid and dissolve in 1 mL of a 1:1 solution of HPLC-grade methanol and deionized water to create a 1 mg/mL stock solution.

-

Working Solution Preparation: Dilute the stock solution to a final concentration of 1-10 µg/mL using 50:50 methanol:water as the diluent.

-

Ionization Modifier: For negative ion mode, add 0.1% (v/v) ammonium hydroxide to the final working solution to facilitate deprotonation. For positive ion mode analysis, add 0.1% (v/v) formic acid to promote protonation.

-

Infusion: Load the working solution into a syringe and infuse into the ESI source at a flow rate of 5-10 µL/min.

3.2. Protocol 2: HRMS and MS/MS Data Acquisition

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap or a Q-TOF).

-

ESI Source Conditions (Negative Mode):

-

Spray Voltage: -3.0 to -4.5 kV

-

Capillary Temperature: 275-325 °C

-

Sheath Gas Flow Rate: 10-20 (arbitrary units)

-

Auxiliary Gas Flow Rate: 2-5 (arbitrary units)

-

-

Full Scan (MS1) Acquisition:

-

Scan Range: m/z 50-500

-

Resolution: 70,000 or higher

-

Data Analysis: Confirm the presence of the [M-H]⁻ ion at m/z 158.0571 ± 5 ppm.

-

-

Tandem MS (MS/MS) Acquisition:

-

Precursor Ion Selection: Isolate the [M-H]⁻ ion (m/z 158.1) in the quadrupole.

-

Collision Gas: Argon.

-

Collision Energy (HCD or CID): Perform a stepped collision energy experiment (e.g., 10, 20, 40 eV) or a single energy of ~25-35 eV to generate a comprehensive fragmentation spectrum.[8]

-

Resolution: 17,500 or higher to maintain mass accuracy on fragment ions.

-

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

The true power of mass spectrometry for structural elucidation lies in MS/MS analysis. By isolating the parent ion and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that act as a structural fingerprint.[1][9] The fragmentation of the [M-H]⁻ ion of 2-Azido-3-ethoxypropanoic acid is predicted to be driven by its three key functional groups.

4.1. Predicted Fragmentation Pathways

The primary fragmentation events for the [M-H]⁻ ion (m/z 158.1) are expected to be:

-

Loss of Molecular Nitrogen (N₂): Organic azides are known to readily lose a stable molecule of N₂ (28.006 Da) upon collisional activation. This is often the most facile and characteristic fragmentation pathway.[10][11]

-

Decarboxylation (Loss of CO₂): The deprotonated carboxylate is highly susceptible to losing carbon dioxide (43.990 Da).[12][13]

-

Cleavage of the Ethoxy Group: Loss of an ethylene molecule (C₂H₄, 28.031 Da) or the entire ethoxy radical (•OC₂H₅, 45.034 Da) are also plausible pathways.[14][15]

These pathways are visualized in the diagram below.

Caption: Predicted MS/MS fragmentation pathways for [M-H]⁻ of 2-Azido-3-ethoxypropanoic acid.

4.2. Summary of Predicted Fragment Ions

The following table summarizes the key fragment ions expected from the MS/MS analysis. Observing these fragments with high mass accuracy provides definitive structural confirmation.

Table 2: Predicted MS/MS Fragment Ions from Precursor m/z 158.0571

| Fragment m/z (Theoretical) | Proposed Elemental Formula | Neutral Loss | Description |

| 130.0506 | [C₅H₉O₃]⁻ | N₂ | Loss of molecular nitrogen from the azide group.[10] |

| 114.0778 | [C₄H₉N₃O]⁻ | CO₂ | Decarboxylation from the carboxylate group.[12] |

| 130.0312 | [C₃H₅N₃O₃]⁻ | C₂H₄ | Loss of ethylene via rearrangement of the ethoxy group. |

| 73.0659 | [C₄H₉O]⁻ | N₂, CO₂ | Sequential loss of N₂ followed by CO₂. |

Overall Analytical Workflow

The logical flow of the entire analytical process is crucial for generating reliable and defensible data. This workflow ensures that each step builds upon a validated foundation, from sample preparation to final structural confirmation.

Caption: Comprehensive workflow for the mass spectrometric analysis of 2-Azido-3-ethoxypropanoic acid.

Conclusion

This technical guide presents a systematic and scientifically grounded approach to the mass spectrometric analysis of 2-Azido-3-ethoxypropanoic acid. By leveraging the strengths of negative mode Electrospray Ionization, the workflow begins with unambiguous elemental composition assignment via HRMS. Subsequently, detailed structural information is obtained through MS/MS fragmentation, with predictable losses of nitrogen, carbon dioxide, and ethylene serving as key diagnostic markers. The protocols and predictive data contained herein provide a robust template for the characterization of this molecule and can be adapted for other novel, polar, small molecules in a research and development setting.

References

-

Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). National Institutes of Health (NIH). Retrieved March 7, 2026, from [Link]

-

Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. (n.d.). LinkedIn. Retrieved March 7, 2026, from [Link]

-

Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. (2022). MDPI. Retrieved March 7, 2026, from [Link]

-

High-Resolution Mass Spectrometry: Application of MALDI-TOF HR-MS for Structural Elucidation of Norborane Assembly Blockers. (n.d.). Longdom Publishing. Retrieved March 7, 2026, from [Link]

-

Mass spectrometry for structural elucidation. (n.d.). CURRENTA. Retrieved March 7, 2026, from [Link]

-

Scientists Test a New Process for Small Molecule Structure Elucidation. (2023). LCGC International. Retrieved March 7, 2026, from [Link]

-

Mass spectrometry of aryl azides. (1972). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. (2001). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Mass spectrometric studies of azides: Reactions of Ar + with 3-azidopropionitrile, 2-azidopropionitrile, and azidoacetonitrile in a Fourier transform ion cyclotron resonance mass spectrometer. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (2012). National Institutes of Health (NIH). Retrieved March 7, 2026, from [Link]

-

Principles of Electrospray Ionization. (2012). National Institutes of Health (NIH). Retrieved March 7, 2026, from [Link]

-

Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. (2007). National Institutes of Health (NIH). Retrieved March 7, 2026, from [Link]

-

Mechanisms of electrospray ionization for mass spectrometry analysis. (n.d.). Semantic Scholar. Retrieved March 7, 2026, from [Link]

-

Characterization of alcohol ethoxylates as alcohol ethoxy sulfate derivatives by liquid chromatography-Mass spectrometry. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015). Royal Society of Chemistry. Retrieved March 7, 2026, from [Link]

-

Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. (2024). JoVE. Retrieved March 7, 2026, from [Link]

-

Electrospray Ionization (ESI) Mass Spectrometry. (2022). Physics LibreTexts. Retrieved March 7, 2026, from [Link]

-

The reaction of azide ions, N3 −, with metal carbonyl compounds; an electrospray mass spectrometry study. (n.d.). University of Victoria. Retrieved March 7, 2026, from [Link]

-

Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). YouTube. Retrieved March 7, 2026, from [Link]

-

Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. (n.d.). LinkedIn. Retrieved March 7, 2026, from [Link]

-

Selective Enrichment and Identification of Azide-tagged Cross-linked Peptides Using Chemical Ligation and Mass Spectrometry. (2011). National Institutes of Health (NIH). Retrieved March 7, 2026, from [Link]

-

Analysis of ethoxylated nonionic surfactants and their metabolites by liquid chromatography/atmospheric pressure ionization mass spectrometry. (2001). PubMed. Retrieved March 7, 2026, from [Link]

-

Interpretation of mass spectra. (n.d.). University of Tübingen. Retrieved March 7, 2026, from [Link]

-

Electrospray Tandem Mass Spectrometry of 3'-azido-2',3'dideoxythymidine and of a Novel Series of 3'. (n.d.). SciSpace. Retrieved March 7, 2026, from [Link]

-

3-Ethoxypropionic acid. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]

-

Propanoic acid, 3-ethoxy-, ethyl ester. (n.d.). NIST WebBook. Retrieved March 7, 2026, from [Link]

-

(2R)-2,3-Dihydroxypropanoic acid. (2015). mzCloud. Retrieved March 7, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CURRENTA: Mass spectrometry for structural elucidation [currenta.de]

- 3. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 4. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 5. phys.libretexts.org [phys.libretexts.org]

- 6. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

2-Azido-3-ethoxypropanoic acid solubility in different solvents

Comprehensive Solubility Profiling and Solvent Selection Matrix for 2-Azido-3-ethoxypropanoic Acid

Executive Summary 2-Azido-3-ethoxypropanoic acid (CAS: 116847-36-0) is a highly versatile, bifunctional building block widely utilized in advanced organic synthesis, peptide engineering, and click chemistry[1]. Featuring both a terminal carboxylic acid for amide coupling and an azide moiety for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Staudinger ligations, its utility is heavily dependent on its solvation dynamics. This whitepaper provides an in-depth physicochemical analysis, an empirical solubility matrix, and validated protocols for determining and optimizing the solubility of 2-azido-3-ethoxypropanoic acid across various solvent systems.

Structural Analysis & Physicochemical Profiling

To predict and manipulate the solubility of 2-azido-3-ethoxypropanoic acid, one must first deconstruct its molecular architecture. The molecule possesses a calculated octanol-water partition coefficient (LogP) of approximately 0.13[2]. This near-zero LogP is the defining characteristic of the compound, indicating an almost perfect amphiphilic balance between aqueous and organic affinities.

The causality behind its solubility profile stems from three distinct functional groups:

-

Carboxylic Acid (-COOH): Acts as a strong hydrogen-bond donor and acceptor. With an estimated pKa of 3.5–4.0, it readily deprotonates in neutral to basic aqueous media, exponentially increasing water solubility via ion-dipole interactions.

-

Azido Group (-N 3 ): While lacking hydrogen-bonding capabilities, the azide group possesses a strong dipole moment. This confers excellent solubility in polar aprotic solvents (e.g., DMSO, DMF) through dipole-dipole interactions, while maintaining enough lipophilic character to prevent the molecule from being exclusively water-soluble.

-

Ethoxy Ether Linkage (-O-CH 2 CH 3 ): This flexible linkage acts as a moderate hydrogen-bond acceptor. More importantly, it disrupts the crystal lattice energy of the solid state and adds organic character, enabling solubility in moderately polar halogenated solvents and ethers.

Structural features of 2-Azido-3-ethoxypropanoic acid and their solvent affinities.

Empirical Solubility Matrix

Based on the structural thermodynamics described above, the following matrix outlines the solubility of 2-azido-3-ethoxypropanoic acid (MW: 159.14 g/mol )[3] across standard laboratory solvents at 25°C.

| Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |

| Water (pH 7.4) | 80.1 | > 100 | Ion-dipole (Carboxylate formation) |

| Water (pH 2.0) | 80.1 | 30 – 50 | Hydrogen bonding (Protonated state) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | > 200 | Strong dipole-dipole, H-bond acceptor |

| N,N-Dimethylformamide (DMF) | 36.7 | > 200 | Strong dipole-dipole, H-bond acceptor |

| Methanol (MeOH) | 32.7 | > 100 | Hydrogen bonding (Donor/Acceptor) |

| Dichloromethane (DCM) | 8.9 | 20 – 50 | Dipole-induced dipole |

| 1,2-Dimethoxyethane (DME) | 7.2 | 50 – 100 | Bidentate ether coordination |

| Hexane | 1.9 | < 1 | Incompatible (Solute is too polar) |

Methodological Framework: Thermodynamic Solubility Determination Protocol

To empirically validate the solubility of 2-azido-3-ethoxypropanoic acid for a specific process-scale reaction, researchers must avoid kinetic dissolution estimates and instead rely on thermodynamic equilibrium. The following shake-flask protocol is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology:

-

Solvent Dispensing: Aliquot exactly 1.0 mL of the target solvent into a 2.0 mL borosilicate glass HPLC vial.

-

Solute Saturation: Incrementally add solid 2-azido-3-ethoxypropanoic acid to the vial until visible undissolved particulate remains despite vigorous vortexing (indicating supersaturation).

-

Isothermal Equilibration: Seal the vial and place it in a thermoshaker at exactly 25.0°C, shaking at 500 rpm for 24 hours. Causality note: 24 hours is required to overcome the lattice energy barrier and establish true thermodynamic equilibrium between the solid and dissolved phases.

-

Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes at 25°C to pellet the undissolved solid.

-

Self-Validating pH Check (For Aqueous Samples): Extract 100 µL of the supernatant and measure the pH. Why this matters: Because the solute is a weak acid, its dissolution releases protons, lowering the pH of unbuffered water and auto-suppressing its own solubility. Recording the final pH ensures the solubility value is tied to a specific ionization state.

-

Quantification: Dilute the remaining supernatant into a compatible mobile phase and analyze via HPLC-UV (detecting at ~210 nm for the carboxyl/azide chromophores) against a pre-established standard curve.

Thermodynamic shake-flask protocol for validating azido acid solubility.

Solvent Selection Rationale for Downstream Applications

Choosing the correct solvent is not merely about achieving dissolution; it is about stabilizing reactive intermediates.

A. Synthesis of N-Carboxy Anhydrides (Oxazolidinediones) In the foundational 1988 synthesis by Effenberger et al., 2-azido-3-ethoxypropanoic acid was reacted with phosgene in the presence of sodium perrhenate to yield (Z)-4-(ethoxy-methylen)-2,5-oxazolidindione[2][4]. The authors strategically utilized 1,2-dimethoxyethane (DME) as the solvent. Rationale: DME is an aprotic ether. It perfectly solvates the amphiphilic azido acid via its bidentate oxygen atoms without acting as a nucleophile (which would aggressively react with the phosgene reagent).

B. Peptide Coupling (Amide Bond Formation) When coupling the carboxylic acid of this molecule to an amine-bearing resin or peptide sequence, DMF or NMP are the solvents of choice. Rationale: These polar aprotic solvents possess high dielectric constants that stabilize the highly polar active ester intermediates (e.g., when using HATU or EDC/HOBt) while fully solubilizing the azide moiety.

C. Click Chemistry (CuAAC) For bioconjugation via the azide group, a 1:1 mixture of tert-Butanol (t-BuOH) and Water is the gold standard. Rationale: The LogP of 0.13 means the molecule is perfectly suited for this biphasic-like homogeneous mixture. The water solubilizes the Cu(I) catalyst and the deprotonated carboxylate, while the t-BuOH stabilizes the organic azide and the alkyne partner, driving the cycloaddition forward with minimal side reactions.

Safety Note: While the carbon-to-nitrogen ratio of 2-azido-3-ethoxypropanoic acid is > 1 (5 carbons to 3 azide nitrogens), making it relatively stable for an organic azide, solutions should never be concentrated to dryness under excessive heat (>60°C) to mitigate any risk of thermal decomposition.

References

-

Title: (Z)-4-(Ethoxy-methylen)-2,5-oxazolidindione | 116847-40-6 - 摩熵化学 (Molaid Database) Source: molaid.com URL: [Link]

-

Title: Aminosäuren, Teil 111. Eine einfache Synthese von N-Carboxy-α,β-didehydro-α-aminosäure-anhydriden (4-Alkyliden-2,5-oxazolidindionen) Source: Semantic Scholar / Synthesis (1988) URL: [Link]

Sources

Potential precursors for 2-Azido-3-ethoxypropanoic acid synthesis

An In-Depth Technical Guide on the Synthesis of 2-Azido-3-ethoxypropanoic Acid

Introduction & Core Rationale

2-Azido-3-ethoxypropanoic acid (AEPA)[1] is a highly specialized α -azido acid building block that has become indispensable in modern drug development, solid-phase peptide synthesis (SPPS), and chemical biology[2]. The molecule features two critical functional domains:

-

The α -Azido Group: Acts as a sterically unobtrusive, atom-efficient masked amine. Unlike bulky urethane protecting groups (e.g., Fmoc or Boc), the azide moiety prevents diketopiperazine formation during SPPS and enables highly efficient coupling of sterically hindered amino acids[3]. Furthermore, it serves as a primary handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry[4].

-

The β -Ethoxy Group: Mimics the side chains of modified serine or threonine residues[5], providing unique electronic tuning and lipophilicity that can enhance the bioavailability of peptide-based therapeutics.

This whitepaper evaluates the optimal precursor strategies for synthesizing AEPA, emphasizing stereocontrol, mechanistic causality, and process safety.

Retrosynthetic Analysis & Precursor Selection

Designing a robust synthesis for AEPA requires selecting precursors that balance commercial availability, safety, and the ability to control the stereocenter at the C2 position. We evaluate three primary precursor pathways:

Strategy A: Diazo Transfer to O-Ethyl Serine

The most direct route to enantiopure α -azido acids is the diazo transfer reaction onto an unprotected α -amino acid[3]. Using O-ethyl serine as the precursor[6], the primary amine is converted directly to an azide. Historically, triflyl azide (TfN 3 ) was the reagent of choice[7], but its explosive nature and the generation of difficult-to-remove triflyl amide byproducts severely limit its industrial scalability[8].

Today, Imidazole-1-sulfonyl azide hydrogen sulfate (ISA·H 2 SO 4 ) is the gold standard[4]. It is shelf-stable, cost-effective, and facilitates quantitative diazo transfer under mild aqueous conditions using Cu(II) catalysis[9][10].

Strategy B: Nucleophilic Substitution of α -Halo Esters

An alternative approach utilizes ethyl 2-bromo-3-ethoxypropanoate[11][12]. This precursor can be synthesized via the bromoalkoxylation of ethyl acrylate[13]. The α -bromo group undergoes a facile S N 2 displacement by sodium azide (NaN 3 ) in polar aprotic solvents (e.g., DMF)[2]. Subsequent saponification of the ethyl ester yields the free acid. While highly scalable, this route typically yields a racemic product unless stereopure α -bromo esters are utilized.

Strategy C: Epoxide Ring-Opening

Optically active oxirane-2-carboxylic acid (glycidic acid) derivatives can be opened regioselectively. Ring opening with ethanol at the β -position yields 2-hydroxy-3-ethoxypropanoic acid, which is subsequently converted to a leaving group (e.g., triflate) and displaced by azide with inversion of configuration[14].

Caption: Retrosynthetic strategies for 2-Azido-3-ethoxypropanoic acid synthesis.

Quantitative Comparison of Precursor Strategies

To guide process chemistry decisions, the following table summarizes the operational metrics of each precursor strategy.

| Metric | Strategy A (O-Ethyl Serine) | Strategy B ( α -Bromo Ester) | Strategy C (Glycidic Acid) |

| Primary Reagent | ISA·H 2 SO 4 , Cu(II) | NaN 3 , DMF | Ethanol, NaN 3 |

| Stereocontrol | Excellent (Retention of ee%) | Poor (Racemic by default) | Good (Inversion via S N 2) |

| Step Count | 1 Step | 2 Steps (Substitution + Hydrolysis) | 3 Steps |

| Scalability | High (Aqueous conditions) | High (Standard organic workflow) | Moderate (Regioselectivity issues) |

| Safety Profile | High (ISA·H 2 SO 4 is stable) | Moderate (NaN 3 toxicity/hydrazoic acid risk) | Moderate |

| Typical Yield | 85 - 95% | 70 - 80% | 50 - 65% |

Self-Validating Experimental Protocols

Protocol 1: Cu(II)-Catalyzed Diazo Transfer via O-Ethyl Serine

This protocol utilizes ISA·H 2 SO 4 to convert O-ethyl serine to AEPA. The causality of the system relies on the Cu(II) catalyst coordinating both the primary amine and the diazo donor, facilitating the transfer via a triazene intermediate[4].

Caption: Cu(II)-catalyzed diazo transfer mechanism using ISA·H2SO4.

Step-by-Step Methodology:

-

Preparation: Dissolve 10.0 mmol of O-ethyl serine in 30 mL of methanol/water (1:1 v/v).

-

Basification: Add 25.0 mmol of K 2 CO 3 . Causality: The base neutralizes the H 2 SO 4 from the ISA salt, deprotonates the α -ammonium group of the amino acid to make it nucleophilic, and maintains an alkaline pH to prevent the formation of volatile, highly toxic hydrazoic acid (HN 3 ).

-

Catalyst Addition: Add 0.1 mmol (1 mol%) of CuSO 4 ·5H 2 O. The solution will turn pale blue.

-

Diazo Transfer: Slowly add 12.0 mmol of ISA·H 2 SO 4 . Stir the mixture at room temperature for 12-16 hours.

-

Self-Validation (In-Process): Spot the reaction mixture on a silica TLC plate. Stain with Ninhydrin and heat. Validation: The disappearance of the purple/pink spot confirms the complete consumption of the primary amine.

-

Workup: Concentrate the mixture in vacuo to remove methanol. Dilute the aqueous layer with 20 mL H 2 O, acidify to pH 2 using 1M HCl (perform in a fume hood), and extract with ethyl acetate (3 x 30 mL).

-

Purification & Final Validation: Dry the combined organic layers over Na 2 SO 4 and concentrate. Validate the product via FT-IR spectroscopy. Validation: A strong, sharp absorption band at ~2100-2110 cm⁻¹ confirms the presence of the azide group.

Protocol 2: S N 2 Substitution of Ethyl 2-bromo-3-ethoxypropanoate

This protocol is ideal for generating racemic AEPA rapidly.

Step-by-Step Methodology:

-

Substitution: Dissolve 10.0 mmol of ethyl 2-bromo-3-ethoxypropanoate in 20 mL of anhydrous DMF. Add 15.0 mmol of NaN 3 .

-

Reaction: Stir at 50°C for 8 hours. Causality: DMF, a polar aprotic solvent, strips the solvation shell from the sodium cation, leaving a highly nucleophilic, "naked" azide anion to execute a rapid S N 2 displacement of the bromide[2].

-

Ester Hydrolysis: Cool to room temperature. Add 20 mL of a 1M aqueous LiOH solution. Stir for 4 hours to saponify the ethyl ester.

-

Self-Validation (In-Process): Perform TLC (Hexane:EtOAc 4:1). Validation: The disappearance of the high-R f ester spot and the appearance of a baseline spot (the lithium carboxylate salt) confirms hydrolysis.

-

Workup: Acidify the aqueous mixture to pH 2 with 1M HCl. Extract with dichloromethane (3 x 30 mL). Wash the organic layer thoroughly with brine (to remove residual DMF), dry over MgSO 4 , and evaporate to yield the target acid.

Sources

- 1. Azido acid | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. media.iris-biotech.de [media.iris-biotech.de]

- 4. grokipedia.com [grokipedia.com]

- 5. researchgate.net [researchgate.net]

- 6. PT73685B - METHOD FOR PREPARING NEW CARBOXYLIQUEL PEPTIDES AND TIOESTERS AND ETERES OF PEPTIDES AS ANTIHYPERTENSIVE AGENTS - Google Patents [patents.google.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. lookchem.com [lookchem.com]

- 12. lookchem.com [lookchem.com]

- 13. Ethyl acrylate - Wikipedia [en.wikipedia.org]

- 14. WO2004043905A1 - Process for producing 2-amino-3-hydroxypropanoic acid derivative - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-Azido-3-ethoxypropanoic Acid: Synthesis, Characterization, and Scientific Applications

For distribution to Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 2-Azido-3-ethoxypropanoic acid, a specialized chemical compound with potential applications in various fields of research and development. Due to the limited availability of public data on this specific molecule, this document outlines a proposed synthetic pathway, methods for its characterization, and a discussion of its potential utility based on its chemical structure.

Compound Profile: 2-Azido-3-ethoxypropanoic Acid

As of the latest literature review, a specific CAS Registry Number for 2-Azido-3-ethoxypropanoic acid has not been identified, indicating its status as a novel or less-common chemical entity. This guide, therefore, serves as a foundational document for its synthesis and characterization.

Molecular Formula: C₅H₉N₃O₃

Molecular Weight: The theoretical molecular weight of 2-Azido-3-ethoxypropanoic acid is calculated to be 159.14 g/mol .

| Property | Value |

| CAS Number | Not available |

| Molecular Formula | C₅H₉N₃O₃ |

| Calculated Molecular Weight | 159.14 g/mol |

| Physical State (Predicted) | Liquid or low-melting solid |

| Solubility (Predicted) | Soluble in polar organic solvents |

Proposed Synthetic Pathway

The synthesis of 2-Azido-3-ethoxypropanoic acid can be achieved through a two-step process starting from the commercially available 3-ethoxypropanoic acid. The proposed pathway involves an initial α-bromination via the Hell-Volhard-Zelinsky reaction, followed by a nucleophilic substitution with an azide salt.

Caption: Proposed two-step synthesis of 2-Azido-3-ethoxypropanoic acid.

Step 1: α-Bromination of 3-Ethoxypropanoic Acid

The first step involves the selective bromination at the α-carbon of 3-ethoxypropanoic acid using the Hell-Volhard-Zelinsky (HVZ) reaction. This classic organic transformation is well-suited for the α-halogenation of carboxylic acids.[1][2][3]

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place 3-ethoxypropanoic acid. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) and in a well-ventilated fume hood.

-

Reagent Addition: Add a catalytic amount of red phosphorus or phosphorus tribromide (PBr₃) to the carboxylic acid. From the dropping funnel, add bromine (Br₂) dropwise to the stirred mixture. An exothermic reaction is expected, and the addition rate should be controlled to maintain a manageable reaction temperature. Cooling with a water bath may be necessary.

-

Reaction Conditions: After the addition of bromine is complete, the reaction mixture is heated to reflux for several hours to ensure complete conversion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. Any excess bromine can be quenched by the careful addition of a reducing agent like sodium bisulfite solution. The crude 2-bromo-3-ethoxypropanoic acid can then be isolated by extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The final product can be purified by vacuum distillation.

Step 2: Synthesis of 2-Azido-3-ethoxypropanoic Acid

The second step is a nucleophilic substitution reaction where the bromine atom in 2-bromo-3-ethoxypropanoic acid is displaced by an azide group using sodium azide.[4][5]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the purified 2-bromo-3-ethoxypropanoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Reagent Addition: Add sodium azide (NaN₃) to the solution. The amount of sodium azide should be in slight excess (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion.

-

Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) for several hours. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the C-Br bond and appearance of the azide N≡N stretch).

-

Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude 2-azido-3-ethoxypropanoic acid can be purified by column chromatography on silica gel.

Safety Precaution: Organic azides are potentially explosive and should be handled with extreme care. The synthesis should be carried out behind a blast shield, and the product should not be heated to high temperatures.

Characterization and Spectroscopic Data (Predicted)

The structure of the synthesized 2-Azido-3-ethoxypropanoic acid can be confirmed using various spectroscopic techniques. The expected data are as follows:

Infrared (IR) Spectroscopy:

-

O-H stretch (carboxylic acid): A broad absorption band in the region of 2500-3300 cm⁻¹.[6]

-

C=O stretch (carboxylic acid): A strong absorption band around 1710 cm⁻¹.[6]

-

N≡N stretch (azide): A characteristic sharp, strong absorption band around 2100 cm⁻¹.

-

C-O stretch (ether): An absorption band in the region of 1050-1150 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

The carboxylic acid proton (-COOH) is expected to appear as a broad singlet in the downfield region (δ 10-12 ppm).[6][7]

-

The proton at the α-carbon (-CH(N₃)-) would likely be a triplet or a doublet of doublets in the region of δ 3.5-4.5 ppm.

-

The methylene protons of the ethoxy group (-OCH₂CH₃) would appear as a quartet around δ 3.5-3.7 ppm.

-

The methyl protons of the ethoxy group (-OCH₂CH₃) would be an upfield triplet around δ 1.2-1.4 ppm.

-

The methylene protons at the β-position (-CH₂-O-) would likely be a multiplet.

-

-

¹³C NMR:

-

The carbonyl carbon of the carboxylic acid is expected in the range of δ 170-180 ppm.[7]

-

The α-carbon attached to the azide group would be found in the region of δ 50-65 ppm.

-

The carbons of the ethoxy group would appear at their characteristic chemical shifts.

-

Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 159.14.

Potential Applications in Research and Drug Development

The unique combination of a carboxylic acid, an azide, and an ethoxy group in 2-Azido-3-ethoxypropanoic acid makes it a versatile building block with several potential applications:

-

Click Chemistry: The azide group is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This allows for the straightforward conjugation of this molecule to other molecules containing an alkyne group, facilitating the synthesis of more complex structures, such as peptidomimetics, bioconjugates, and functionalized polymers.

-

Bioorthogonal Chemistry: The azide functionality can participate in bioorthogonal reactions, enabling the labeling and tracking of biomolecules in living systems without interfering with native biological processes.

-

Pharmaceutical Scaffolding: The core structure can serve as a scaffold for the synthesis of novel pharmaceutical compounds. The carboxylic acid provides a handle for amide bond formation, while the azide can be reduced to an amine, providing another point for diversification.

-

Material Science: This molecule could be incorporated into polymers and other materials to introduce specific functionalities, such as hydrophilicity (from the ethoxy and carboxylic acid groups) and reactive sites (from the azide group).

Conclusion

While 2-Azido-3-ethoxypropanoic acid is not a commercially available compound with established data, this technical guide provides a scientifically sound and detailed roadmap for its synthesis, purification, and characterization. The proposed synthetic route leverages well-established organic reactions, and the predicted analytical data offer a clear set of benchmarks for experimental verification. The potential applications of this molecule in click chemistry, drug discovery, and material science highlight its promise as a valuable tool for researchers and scientists in various disciplines.

References

-

Jordan Journal of Chemistry (JJC). (n.d.). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Retrieved from [Link]

- Google Patents. (n.d.). CN104016861A - Preparation method for synthesis of ethyl 3-ethoxypropionate.

-

Chemistry LibreTexts. (2024, March 17). 22.4: Alpha Bromination of Carboxylic Acids. Retrieved from [Link]

- Google Patents. (n.d.). US6103931A - Process for preparing (R)-2-bromo-3-phenyl-propionic acid.

-

Beilstein Journal of Organic Chemistry. (2015, October 29). Investigation on the reactivity of α-azidochalcones with carboxylic acids: Formation of α-amido-1,3-diketones and highly substituted 2-(trifluoromethyl)oxazoles. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 29). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. Retrieved from [Link]

-

ResearchGate. (n.d.). Metal‐free Nucleophilic α‐Azidation of α‐Halohydroxamates with Azidotrimethylsilane. Retrieved from [Link]

-

ResearchGate. (n.d.). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). 2-bromo-3-methoxypropanoic acid. Retrieved from [Link]

-

Master Organic Chemistry. (2025, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alkyl azide synthesis by azidonation, hydroazidation or substitution. Retrieved from [Link]

-

Wiley Online Library. (2025, January 8). Stereoselective Synthesis of α‐Azido Esters and α‐Amino Acid Derivatives via Matteson Homologation of Boronic Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones. Retrieved from [Link]

-

IntechOpen. (2022, May 11). Synthesis and Characterization of New Racemic α-Heterocyclic α,α-Diaminoester and α,α-Diamino Acid Carboxylic. Retrieved from [Link]

-

MDPI. (2015, August 13). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Retrieved from [Link]

- Google Patents. (n.d.). US5081285A - Production of ethyl 3-ethoxypropanoate by acid catalyzed addition of ethanol to ethyl acrylate.

-

TutorChase. (n.d.). How do you synthesise an azide from a halide? Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

YouTube. (2024, June 17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

YouTube. (2025, March 14). 2-BROMOPROPIONIC ACID SYNTHESIS.#ncchem. Retrieved from [Link]

-

Fiveable. (2025, August 15). Alpha Bromination of Carboxylic Acids | Organic Chemistry... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). α-Azidoketone or acid synthesis by azidation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Bromocarboxylic acid synthesis by bromination. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. fiveable.me [fiveable.me]

- 4. Alkyl azide synthesis by azidonation, hydroazidation or substitution [organic-chemistry.org]

- 5. tutorchase.com [tutorchase.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. youtube.com [youtube.com]

Navigating the Acquisition of 2-Azido-3-ethoxypropanoic Acid: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Procurement and Application of 2-Azido-3-ethoxypropanoic Acid and Its Analogs.

In the landscape of modern drug discovery and development, the strategic incorporation of bioorthogonal handles into molecular scaffolds is of paramount importance. Among these, the azide moiety stands out for its utility in "click chemistry," enabling precise and efficient bioconjugation. 2-Azido-3-ethoxypropanoic acid, a bifunctional molecule featuring both an azide for ligation and a carboxylic acid for further derivatization, represents a valuable building block. However, its direct commercial availability is limited, presenting a challenge for researchers. This guide provides a comprehensive overview of strategies for acquiring this and similar reagents, detailed technical information on related compounds, and protocols for their application.

The Commercial Landscape: Scarcity and Alternative Sourcing

A thorough survey of major chemical supplier catalogs reveals that 2-Azido-3-ethoxypropanoic acid is not a standard, off-the-shelf product. This scarcity necessitates a strategic approach to its procurement, focusing on custom synthesis, sourcing of structurally similar analogs, or in-house synthesis.

Custom Synthesis

For researchers requiring the exact molecular structure of 2-Azido-3-ethoxypropanoic acid, custom synthesis by a specialized contract research organization (CRO) is the most direct route. Several companies offer bespoke synthesis of organic molecules, from milligram to kilogram scales.

Table 1: Comparison of Custom Chemical Synthesis Service Providers

| Company | Key Services | Scale | Noteworthy Features |

| Complex multi-step organic synthesis, toll manufacturing, sourcing of hard-to-find chemicals.[1] | Research, pilot, and commercial. | Offers drug product formulation, compounding, and packaging.[1] | |

| Custom synthesis of novel molecules, intermediates, deuterium-labeled standards, and metabolites.[2] | Milligram to multi-kilogram. | Emphasizes a client-centric, collaborative process with a focus on green chemistry.[2] | |

| Custom synthesis of organic molecules for biotech and pharmaceutical applications, design and synthesis of fluorescent dyes. | Small to large scale. | Over 20 years of experience and offers literature searches for synthetic routes.[3] | |